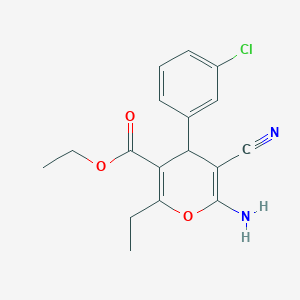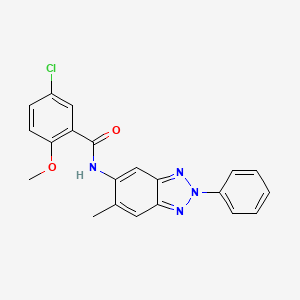![molecular formula C11H8N4O5 B5208799 3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)
3-[(3,5-dinitro-4-pyridinyl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-dinitro-4-pyridinyl)amino]phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as DNPP or 4-nitrophenol 3,5-bis(2-pyridyl)imine. DNPP is a yellow crystalline powder that is soluble in organic solvents. It has been found to have various biological activities, including antibacterial, antifungal, and antitumor effects.
科学的研究の応用
DNPP has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions. DNPP has also been found to have antibacterial and antifungal activities. It has been studied as a potential antitumor agent. DNPP has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent.
作用機序
The mechanism of action of DNPP is not fully understood. However, it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. DNPP has also been found to disrupt the membrane potential of bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
DNPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi. DNPP has also been found to induce apoptosis in cancer cells. It has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
DNPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been found to have various biological activities, making it a versatile tool for scientific research. However, DNPP has some limitations. It is toxic and should be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
There are many future directions for the study of DNPP. It can be further studied as a fluorescent probe for the detection of metal ions. DNPP can also be studied for its potential as an antitumor and anti-inflammatory agent. Its mechanism of action can be further elucidated to understand its biological activities better. DNPP can also be modified to improve its pharmacological properties, such as reducing its toxicity and increasing its bioavailability.
Conclusion:
In conclusion, DNPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antibacterial, antifungal, and antitumor effects. DNPP has several advantages for lab experiments, but it also has some limitations. There are many future directions for the study of DNPP, which can lead to the development of new tools for scientific research and potential therapeutic agents.
合成法
DNPP can be synthesized by the reaction of 3,5-dinitro-4-chloropyridine with 3-amino-phenol in the presence of a base. The reaction yields DNPP as a yellow crystalline powder. The synthesis method has been optimized to obtain high yields of DNPP.
特性
IUPAC Name |
3-[(3,5-dinitropyridin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-8-3-1-2-7(4-8)13-11-9(14(17)18)5-12-6-10(11)15(19)20/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVEOKQAAHOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dinitro-4-pyridinyl)amino]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)


